Porphyrin precursor

Description

Structure

3D Structure

Properties

IUPAC Name |

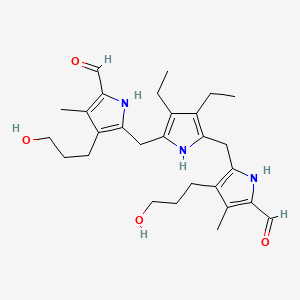

5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOQNKMJLOLMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459675 | |

| Record name | AGN-PC-004ZVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149365-62-8 | |

| Record name | AGN-PC-004ZVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Aminolevulinic Acid (ALA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (ALA), a naturally occurring delta-amino acid, is a critical endogenous metabolite that serves as the initial precursor in the intricate biosynthetic pathway of tetrapyrroles, including heme and chlorophyll.[1][2][3] Its significance in the medical and research fields, particularly in photodynamic therapy (PDT) and fluorescence-guided surgery, has spurred in-depth investigation into its fundamental physicochemical characteristics.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of ALA, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Properties

The utility and formulation of aminolevulinic acid are profoundly influenced by its inherent chemical and physical properties. ALA is commercially available as both the free acid and, more commonly, as the hydrochloride salt to enhance its stability.[5] The data presented below encompasses both forms where applicable.

Table 1: General Physicochemical Properties of Aminolevulinic Acid

| Property | Value (Aminolevulinic Acid) | Value (Aminolevulinic Acid Hydrochloride) |

| Chemical Formula | C₅H₉NO₃ | C₅H₉NO₃ · HCl |

| Molecular Weight | 131.13 g/mol | 167.59 g/mol |

| Appearance | Solid | White to faint yellow crystalline solid |

| Melting Point | 118 °C; 156-158 °C | 144-151 °C; ~150 °C (decomposes) |

| CAS Number | 106-60-5 | 5451-09-2 |

Table 2: Solubility and Partition Coefficient of Aminolevulinic Acid

| Property | Value | Conditions |

| Water Solubility | Very soluble; 1000 mg/mL | 25 °C |

| Solubility in Organic Solvents | Soluble in DMSO (~10 mg/mL) and dimethylformamide (~5 mg/mL) | For HCl salt |

| LogP (Octanol-Water Partition Coefficient) | -1.5 to -3.8 | - |

Table 3: Acid-Base Properties and Stability of Aminolevulinic Acid

| Property | Value | Notes |

| pKa₁ (Carboxylic Acid) | 3.90 - 4.40 | Potentiometrically determined |

| pKa₂ (Amine) | 7.87 - 8.90 | Potentiometrically determined |

| Stability in Aqueous Solution | Highly pH-dependent. Stable in acidic conditions (e.g., pH 2.35).[6] Unstable at physiological pH, leading to dimerization.[6][7] | Degradation follows second-order kinetics.[6] |

| UV Absorption Maximum (λmax) | ~264-267 nm | [8][9] |

Signaling Pathway: Heme Biosynthesis

Aminolevulinic acid's primary biological significance lies in its role as the first committed molecule in the heme synthesis pathway.[1][4] Exogenous administration of ALA bypasses the rate-limiting step catalyzed by ALA synthase, leading to an accumulation of the photosensitizer protoporphyrin IX (PpIX) in metabolically active cells, a principle exploited in photodynamic therapy.[1][4]

Caption: The Heme Biosynthesis Pathway initiated by ALA.

Mechanism of Action in Photodynamic Therapy (PDT)

The accumulation of PpIX in target cells following ALA administration is the cornerstone of its use in PDT. When exposed to light of a specific wavelength, the photosensitizer PpIX generates reactive oxygen species (ROS), which induce cellular damage and apoptosis.[10]

Caption: Mechanism of ALA-based Photodynamic Therapy.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of aminolevulinic acid.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of ALA hydrochloride in an aqueous buffer.

Materials:

-

Aminolevulinic acid hydrochloride (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Analytical balance

-

Magnetic stirrer and stir bar

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of ALA hydrochloride in PBS (e.g., 20 mg/mL).

-

Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

-

Measure the absorbance of the standard solutions at the λmax of ALA (~265 nm) to construct a calibration curve.

-

Add an excess amount of ALA hydrochloride to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.

-

Incubate the suspension at a constant temperature (e.g., 25 °C) with continuous stirring for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with PBS to a concentration within the range of the standard curve.

-

Measure the absorbance of the diluted supernatant at ~265 nm.

-

Calculate the concentration of ALA in the supernatant using the standard curve, accounting for the dilution factor. This concentration represents the aqueous solubility.

Protocol 2: Potentiometric Titration for pKa Determination

This protocol describes the determination of the acid dissociation constants (pKa) of ALA using potentiometric titration.[6][11]

Materials:

-

Aminolevulinic acid hydrochloride

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH)

-

Deionized water (degassed)

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of ALA hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the expected equivalence points.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) and the second pKa (amine) can be determined from the titration curve. The equivalence points can be more accurately identified by plotting the first or second derivative of the titration curve.

Protocol 3: Stability Assessment by UV-Vis Spectrophotometry

This protocol details a method to evaluate the stability of ALA in aqueous solution under different pH conditions by monitoring changes in its UV absorbance over time.[12]

Materials:

-

Aminolevulinic acid hydrochloride

-

Buffer solutions of different pH values (e.g., pH 4.0, 7.4, 9.0)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare solutions of ALA in the different buffer systems at a known concentration (e.g., 1 mg/mL).

-

Immediately after preparation (t=0), record the UV-Vis spectrum of each solution from 200 to 400 nm to determine the initial absorbance at the λmax (~265 nm) and to observe the baseline.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution and record its UV-Vis spectrum.

-

Monitor the decrease in absorbance at the λmax of ALA (~265 nm) and the appearance of any new absorbance peaks. A degradation product of ALA is known to absorb at around 278 nm.[7]

-

Plot the percentage of remaining ALA (calculated from the absorbance at ~265 nm relative to the initial absorbance) against time for each pH condition to determine the stability profile.

Experimental Workflow for ALA Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of an aminolevulinic acid sample.

Caption: A typical experimental workflow for ALA analysis.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of aminolevulinic acid, which are fundamental to its application in research and drug development. The provided tables offer a consolidated source of quantitative data, while the detailed experimental protocols serve as a practical resource for the laboratory analysis of this multifaceted molecule. The visualization of the heme biosynthesis pathway and the mechanism of ALA-mediated photodynamic therapy further elucidates its biological significance. This comprehensive information is intended to support researchers and scientists in their endeavors to harness the full potential of aminolevulinic acid.

References

- 1. Aminolevulinic acid: from its unique biological function to its star role in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 3. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, antimicrobial activity, and toxicity evaluation of aminolevulinic acid–silver and silver–iron nanoparticles for potential applications in agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV-Vis Spectrum of 5-Aminolevulinic Acid | SIELC Technologies [sielc.com]

- 10. Understanding Aminolevulinic Acid 20% For Photodynamic Therapy - My Skin Compounding Pharmacy [myskinpharmacy.com.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Porphobilinogen (PBG) in Porphyrin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins are a class of highly conjugated, cyclic tetrapyrrole macromolecules that are fundamental to a vast array of biological processes. Their unique structure allows them to chelate metal ions, forming essential prosthetic groups for a variety of proteins. The most well-known metalloporphyrin is heme, the iron-containing prosthetic group of hemoglobin, myoglobin, and cytochromes, which is indispensable for oxygen transport, electron transport, and drug metabolism.[1] The biosynthesis of these vital molecules is a highly conserved and tightly regulated pathway, with intermediates that are of significant interest in both basic research and clinical diagnostics. This guide provides a detailed examination of a critical step in this pathway: the conversion of porphobilinogen (B132115) (PBG) into the first cyclic tetrapyrrole, uroporphyrinogen III.

Porphobilinogen is a pyrrole (B145914) derivative that serves as the monomeric building block for all biological porphyrins.[2] The precise enzymatic polymerization of four PBG molecules and their subsequent cyclization represent a key control point in the overall synthesis of heme and other vital tetrapyrroles. Understanding the enzymes, kinetics, and regulation involved in PBG utilization is crucial for researchers investigating porphyrin metabolism, developing diagnostics for porphyrias (a group of genetic disorders characterized by defects in heme synthesis), and designing therapeutic interventions that target this pathway.

The Porphyrin Synthesis Pathway: From PBG to Uroporphyrinogen III

The synthesis of porphyrins from PBG is a two-step enzymatic process that occurs in the cytosol of the cell.[3] This critical phase of the pathway involves the sequential action of two enzymes: porphobilinogen deaminase and uroporphyrinogen III synthase.

Step 1: Linear Tetrapyrrole Formation by Porphobilinogen Deaminase

The first enzyme in this sequence is Porphobilinogen Deaminase (PBGD) , also known as hydroxymethylbilane (B3061235) synthase (HMBS). PBGD catalyzes the head-to-tail condensation of four molecules of porphobilinogen into a linear tetrapyrrole intermediate called hydroxymethylbilane (HMB).[4] This reaction proceeds through a series of covalent enzyme-substrate intermediates, where each incoming PBG molecule is added to a growing polypyrrole chain anchored to a dipyrromethane cofactor on the enzyme.[5] The reaction releases four molecules of ammonia.[4]

Step 2: Cyclization and Isomerization by Uroporphyrinogen III Synthase

The linear HMB molecule is highly unstable and can spontaneously cyclize to form the non-physiological isomer, uroporphyrinogen I. To ensure the formation of the correct isomer, the second enzyme, Uroporphyrinogen III Synthase (UROS) , acts in concert with PBGD. UROS catalyzes the cyclization of HMB while simultaneously inverting the final (D) pyrrole ring, resulting in the formation of the asymmetric and physiologically relevant isomer, uroporphyrinogen III.[6][7] Uroporphyrinogen III is the common precursor for all biologically important porphyrins, including heme, chlorophylls, and vitamin B12.[8]

The Porphyrin Synthesis Pathway from PBG

Caption: Enzymatic conversion of porphobilinogen to uroporphyrinogen III.

Quantitative Data

The efficiency and regulation of the porphyrin synthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data for the enzymes and metabolites involved in the conversion of PBG to uroporphyrinogen III.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Km (μM) | Vmax (nmol/h/mg protein) | Reference(s) |

| Porphobilinogen Deaminase (PBGD) | Human Lymphoblasts | 8.1 ± 0.7 | 25.2 ± 1.7 (pmol/mg protein/h) | [9] |

| Porphobilinogen Deaminase (PBGD) | Rat Kidney | K₁ = 2.08 ± 0.01, K₂ = 0.102 ± 0.003 | Not Reported | [10] |

| Uroporphyrinogen III Synthase (UROS) | Human | 0.15 (for hydroxymethylbilane) | Not Reported | [11] |

Table 2: Normal Concentrations of Porphyrin Precursors

| Metabolite | Sample Type | Concentration Range | Reference(s) |

| Porphobilinogen (PBG) | Urine | 0.00234 - 0.185 mmol/mol Creatinine | [2][12] |

| Porphobilinogen (PBG) | Plasma | < 0.12 μmol/L | [13] |

| δ-Aminolevulinic Acid (ALA) | Urine | 0.152 - 2.30 mmol/mol Creatinine | [2][12] |

| δ-Aminolevulinic Acid (ALA) | Plasma | 0.38 μmol/L (mean) | [13] |

| Uroporphyrin | Erythrocytes | <2 mcg/dL (<2.4 nmol/L) | [14] |

| Coproporphyrin | Erythrocytes | <2 mcg/dL (<30 nmol/L) | [14] |

| Protoporphyrin | Erythrocytes | 16 - 60 mcg/dL (0.28 - 1.07 µmol/L) | [14] |

| Total Porphyrins | Liver | 3.1 ± 2.3 nmol/g | [15] |

Signaling Pathways and Regulation

The synthesis of porphyrins is a tightly regulated process to meet the cellular demand for heme and other tetrapyrroles while preventing the accumulation of potentially toxic intermediates. The regulation occurs at multiple levels, including gene expression and feedback inhibition.

Transcriptional Regulation of Porphobilinogen Deaminase

The gene encoding porphobilinogen deaminase (PBGD) in humans is transcribed from two different promoters, resulting in two isoforms: a ubiquitous "housekeeping" form and an erythroid-specific form.[16] The erythroid-specific promoter contains binding sites for transcription factors that are crucial for red blood cell development, such as GATA-1, ensuring high levels of PBGD expression during hemoglobin synthesis.

Erythropoietin (EPO) Signaling and Heme Biosynthesis

In erythroid progenitor cells, the hormone erythropoietin (EPO) is a major regulator of heme synthesis. Binding of EPO to its receptor (EPOR) activates the JAK2-STAT5 signaling pathway.[17] This cascade ultimately leads to the increased expression of genes involved in heme synthesis, including PBGD. Furthermore, EPO signaling can lead to the post-translational modification of enzymes later in the pathway, such as the phosphorylation of ferrochelatase by Protein Kinase A (PKA), thereby increasing its activity.[18][19]

Feedback Inhibition by Heme

The end product of the pathway, heme, acts as a feedback inhibitor of the first and rate-limiting enzyme of the entire porphyrin synthesis pathway, δ-aminolevulinic acid synthase (ALAS).[3] High levels of free heme inhibit the synthesis and mitochondrial import of ALAS, thus downregulating the entire pathway and preventing the overproduction of porphyrin intermediates.

Signaling Pathway for Erythroid Heme Synthesis

Caption: Regulation of erythroid heme synthesis by EPO signaling and heme feedback.

Experimental Protocols

Quantification of Urinary Porphobilinogen (PBG) and δ-Aminolevulinic Acid (ALA) by the Mauzerall-Granick Method

This classic spectrophotometric method relies on the separation of PBG and ALA by ion-exchange chromatography followed by colorimetric detection.[9][20]

Materials:

-

Dowex 2-X8 resin (acetate form)

-

Dowex 50-X8 resin (hydrogen form)

-

Sodium acetate (B1210297) solutions (0.1 M and 1.0 M)

-

Acetic acid

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and acetic acid)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Collect a 24-hour or random spot urine sample. Protect the sample from light and store at 4°C.

-

Separation of PBG:

-

Prepare a column with Dowex 2-X8 resin.

-

Apply an aliquot of the urine sample to the column.

-

Wash the column with deionized water to remove interfering substances.

-

Elute PBG with acetic acid.

-

-

Separation of ALA:

-

Prepare a column with Dowex 50-X8 resin.

-

Apply the effluent from the Dowex 2-X8 column (which contains ALA) to the Dowex 50 column.

-

Wash the column with deionized water.

-

Elute ALA with sodium acetate.

-

-

Colorimetric Reaction:

-

For PBG: Mix the PBG eluate with Ehrlich's reagent and measure the absorbance at 555 nm.

-

For ALA: Mix the ALA eluate with acetylacetone and heat to form a pyrrole. Then, add Ehrlich's reagent and measure the absorbance at 553 nm.

-

-

Quantification: Calculate the concentrations of PBG and ALA using a standard curve prepared with known concentrations of each analyte.

Quantification of Porphyrins and Precursors by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple porphyrins and their precursors.[3][13]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reversed-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid

-

Internal standards (e.g., ¹³C-labeled ALA and PBG)

-

Urine or plasma samples

Procedure:

-

Sample Preparation:

-

To an aliquot of urine or plasma, add the internal standards.

-

For plasma, perform protein precipitation with acetonitrile or another suitable organic solvent.

-

Centrifuge the sample to pellet precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phases A and B. The gradient will be optimized to separate the different porphyrins and precursors based on their hydrophobicity.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect each analyte. For each compound, a specific precursor ion and one or more product ions are monitored.

-

-

Quantification:

-

Generate a standard curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration.

-

Calculate the concentration of each analyte in the unknown samples from the standard curve.

-

In Vitro Porphyrin Biosynthesis Assay

This assay measures the enzymatic activity of the porphyrin synthesis pathway in cell or tissue extracts.[1]

Materials:

-

Cell or tissue homogenate

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Substrate (e.g., δ-aminolevulinic acid or porphobilinogen)

-

Cofactors (if required for specific enzymes)

-

Quenching solution (e.g., perchloric acid/methanol)

-

Fluorometer or HPLC with fluorescence detection

Procedure:

-

Preparation of Cell/Tissue Extract:

-

Homogenize cells or tissue in a suitable buffer on ice.

-

Centrifuge to remove cell debris and obtain a clear supernatant containing the cytosolic enzymes.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the cell/tissue extract, reaction buffer, and substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) in the dark.

-

-

Reaction Termination and Porphyrin Extraction:

-

Stop the reaction by adding a quenching solution.

-

Vortex and centrifuge to pellet precipitated proteins.

-

The supernatant contains the newly synthesized porphyrins.

-

-

Quantification of Porphyrins:

-

Measure the fluorescence of the porphyrins in the supernatant using a fluorometer (excitation ~405 nm, emission ~600-670 nm).

-

Alternatively, separate and quantify the different porphyrin species using HPLC with fluorescence detection.

-

-

Data Analysis:

-

Calculate the rate of porphyrin synthesis, typically expressed as nmol of porphyrin produced per hour per mg of protein.

-

Experimental Workflow

The study of the role of PBG in porphyrin synthesis often involves a multi-faceted approach, from initial quantification of metabolites to detailed enzymatic and cellular studies. The following diagram outlines a typical experimental workflow for a research project in this area.

Experimental Workflow for Investigating PBG Metabolism

Caption: A typical experimental workflow for studying PBG metabolism.

Conclusion

Porphobilinogen stands as a cornerstone in the intricate architecture of porphyrin biosynthesis. The enzymatic machinery responsible for its polymerization and cyclization, namely porphobilinogen deaminase and uroporphyrinogen III synthase, represents a fascinating example of precise molecular control. For researchers in academia and industry, a deep understanding of the kinetics, regulation, and experimental methodologies associated with PBG metabolism is paramount. This guide has provided a comprehensive overview of these core aspects, from the fundamental biochemical reactions to detailed experimental protocols and regulatory signaling pathways. The continued investigation into the role of PBG in both health and disease holds the promise of novel diagnostic tools and therapeutic strategies for a range of metabolic disorders.

References

- 1. Research Portal [researchdiscovery.drexel.edu]

- 2. spmi.pt [spmi.pt]

- 3. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]

- 5. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 7. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]

- 10. Erythropoietin signaling regulates heme biosynthesis. | Sigma-Aldrich [sigmaaldrich.com]

- 11. uniprot.org [uniprot.org]

- 12. Normal reference ranges for urinary δ‐aminolevulinic acid and porphobilinogen levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ucsfhealth.org [ucsfhealth.org]

- 15. Porphyrin concentrations in various human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Erythropoietin signaling regulates heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Erythropoietin signaling regulates heme biosynthesis | eLife [elifesciences.org]

- 19. Erythropoietin signaling regulates heme biosynthesis [dspace.mit.edu]

- 20. garfield.library.upenn.edu [garfield.library.upenn.edu]

Unraveling the Genesis of Life's Pigments: A Technical Guide to Theoretical Models of Porphyrin Precursor Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical models governing the formation of porphyrin precursors, the fundamental building blocks of essential molecules like heme, chlorophyll (B73375), and vitamin B12. Understanding these intricate biosynthetic pathways is paramount for advancements in various scientific disciplines, from elucidating disease mechanisms to pioneering novel therapeutic strategies. This document provides a comprehensive overview of the two primary routes for δ-aminolevulinic acid (ALA) synthesis—the Shemin (C4) and C5 pathways—supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Two Arms of Porphyrin Precursor Synthesis: Shemin and C5 Pathways

The biosynthesis of porphyrins commences with the formation of the universal precursor, δ-aminolevulinic acid (ALA). Two distinct and evolutionarily conserved pathways have been identified for ALA synthesis: the Shemin pathway, prevalent in animals, fungi, and α-proteobacteria, and the C5 pathway, which operates in plants, algae, and most bacteria.[1]

The Shemin (C4) Pathway: A Condensation of Glycine (B1666218) and Succinyl-CoA

The Shemin pathway, also known as the C4 pathway, initiates with the condensation of glycine and succinyl-CoA, an intermediate of the citric acid cycle.[2][3] This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, δ-aminolevulinic acid synthase (ALAS).[2][4] The enzyme is located in the mitochondria, providing it with ready access to its substrate, succinyl-CoA.[2][5] The overall reaction is as follows:

Glycine + Succinyl-CoA → δ-Aminolevulinic acid + CO₂ + CoA [2]

The transcription of the ALAS gene is a critical regulatory point in porphyrin biosynthesis in animals and is subject to feedback inhibition by the end-product, heme.[5]

The C5 Pathway: A Three-Step Conversion of Glutamate (B1630785)

In contrast to the single-step condensation in the Shemin pathway, the C5 pathway utilizes a three-enzyme cascade to synthesize ALA from glutamate.[1] This pathway is named for the five-carbon backbone of its glutamate precursor. The key enzymes involved are:

-

Glutamyl-tRNA Synthetase (GluRS): This enzyme ligates glutamate to its cognate transfer RNA (tRNAGlu).[6]

-

Glutamyl-tRNA Reductase (GluTR): In an NADPH-dependent reaction, GluTR reduces the activated glutamate of glutamyl-tRNA to glutamate-1-semialdehyde (B1620169) (GSA).[6][7]

-

Glutamate-1-semialdehyde Aminotransferase (GSAT): This enzyme catalyzes the rearrangement of GSA to form δ-aminolevulinic acid.[6]

The C5 pathway is essential for chlorophyll biosynthesis in photosynthetic organisms.

Quantitative Insights into this compound Formation

The efficiency and regulation of these biosynthetic pathways are governed by the kinetic properties of their constituent enzymes. The following tables summarize key quantitative data for the initial enzymes of the Shemin and C5 pathways.

| Enzyme | Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |

| δ-Aminolevulinic Acid Synthase (ALAS) | Human (recombinant) | Glycine | 10,000 | - | [8] |

| Succinyl-CoA | 5 | - | [8] | ||

| Porphobilinogen (B132115) Synthase (PBGS) | Human (Wild-Type) | ALA (A-site) | 200 | 0.1 | [8] |

| ALA (P-site) | 20 | 0.1 | [8] | ||

| Glutamyl-tRNA Synthetase (GluRS) | M. tuberculosis | tRNAGlu | 0.7 | 2.17 (min-1) | [9] |

| ATP | 78 | 2.17 (min-1) | [9] | ||

| L-Glu | 2,700 | 2.17 (min-1) | [9] |

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

| Parameter | Value | Condition/Organism | Reference |

| Rate of glycine pro-R proton abstraction by ALAS | 0.002 s-1 | In the absence of succinyl-CoA | [10] |

| Fold increase in proton abstraction with succinyl-CoA | ~250,000 | - | [11] |

| Extracellular Coproporphyrin III production | up to 251 mg/L | Engineered E. coli (Shemin pathway) | [12] |

| In vitro conversion of Coproporphyrin III to Coproheme | up to 77.2% yield | Purified enzymes from engineered E. coli | [12] |

| In vitro conversion of Coproheme to Heme | up to 45.8% yield | Purified enzymes from engineered E. coli | [12] |

| Normal Urinary ALA Levels (Upper Limit) | 1.47 mmol/mol Cr | Healthy human subjects (LC-MS/MS) | [13] |

| Normal Urinary PBG Levels (Upper Limit) | 0.137 mmol/mol Cr | Healthy human subjects (LC-MS/MS) | [13] |

| Plasma ALA in asymptomatic AIP patients (mean) | 1.7 µmol/L | - | [14] |

| Plasma PBG in asymptomatic AIP patients (mean) | 3.1 µmol/L | - | [14] |

Table 2: Miscellaneous Quantitative Data Related to this compound Synthesis.

Experimental Protocols for Studying Porphyrin Precursors

Accurate measurement of enzyme activities and precursor concentrations is crucial for research in this field. This section provides detailed methodologies for key experiments.

Assay for δ-Aminolevulinic Acid Synthase (ALAS) Activity

This protocol describes a method for assaying ALAS activity in cell or tissue homogenates without the need for mitochondrial isolation.[15]

Materials:

-

ALAS Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 50 mM glycine, 100 µM succinyl-CoA, 40 µM pyridoxal 5'-phosphate, 50 µM succinylacetone.[15]

-

Derivatizing Agent (DA): A freshly prepared mixture of water, 37% formaldehyde, ethanol, and acetylacetone (B45752) (107:5:15:23 by volume).[16]

-

Ice-cold 0.25 M sucrose

-

Tissue homogenizer

-

Heat block

-

UPLC system with a fluorescence detector

Procedure:

-

Homogenate Preparation:

-

Enzymatic Reaction:

-

Mix equal volumes of the homogenate and the ALAS assay buffer.

-

Incubate at 37°C for 30-45 minutes. The reaction is linear for up to 45 minutes.[15]

-

Stop the reaction by adding 9 volumes of ice-cold water.

-

-

Derivatization of ALA:

-

To a 50 µL aliquot of the diluted reaction mixture, add 150 µL of the freshly prepared Derivatizing Agent (DA).

-

Incubate at 100-103°C for 5 minutes.

-

Immediately place on ice for at least one hour.

-

-

Quantification by UPLC:

-

Centrifuge the derivatized sample to pellet any precipitate.

-

Inject the supernatant into a UPLC system equipped with a C18 column.

-

Separate the fluorescent ALA derivative using a suitable gradient (e.g., water/methanol with formic acid).

-

Detect the derivative using a fluorescence detector with excitation at 370 nm and emission at 460 nm.[16]

-

Quantify the ALA produced by comparing the peak area to a standard curve of known ALA concentrations.

-

Quantification of Porphyrin Precursors by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of porphyrins in urine using HPLC with fluorescence detection.[17]

Materials:

-

HPLC system with a fluorescence detector and a reversed-phase C18 column.

-

Stabilization solution (e.g., strong acid to adjust pH below 2.5).

-

Mobile phase A: e.g., 1M ammonium (B1175870) acetate (B1210297) buffer.

-

Mobile phase B: e.g., Methanol.

-

Porphyrin standards (uroporphyrin, coproporphyrin, etc.).

Procedure:

-

Sample Preparation:

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Perform a gradient elution using mobile phases A and B to separate the different porphyrins. A typical run lasts about 25 minutes.[17]

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for porphyrins (e.g., excitation ~400 nm, emission ~620 nm).

-

-

Quantification:

-

Identify and quantify the porphyrins by comparing the retention times and peak areas (or heights) to those of the known standards.[17]

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.

Caption: The Shemin (C4) pathway for δ-aminolevulinic acid (ALA) synthesis.

Caption: The C5 pathway for δ-aminolevulinic acid (ALA) synthesis.

Caption: Experimental workflow for the δ-aminolevulinic acid synthase (ALAS) activity assay.

Caption: Feedback regulation of the Shemin pathway by heme.

References

- 1. Porphyrin - Wikipedia [en.wikipedia.org]

- 2. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the biosynthesis of modified tetrapyrroles: the discovery of an alternative pathway for the formation of heme and heme d 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient State Kinetic Investigation of 5-Aminolevulinate Synthase Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

- 6. Physical and kinetic interactions between glutamyl-tRNA reductase and glutamate-1-semialdehyde aminotransferase of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamyl-tRNA reductase - Wikipedia [en.wikipedia.org]

- 8. Porphobilinogen Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and mechanistic characterization of Mycobacterium tuberculosis glutamyl-tRNA synthetase and determination of its oligomeric structure in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transient state kinetic investigation of 5-aminolevulinate synthase reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Normal reference ranges for urinary δ‐aminolevulinic acid and porphobilinogen levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 17. eaglebio.com [eaglebio.com]

An In-depth Technical Guide on Glycine and Succinate as Primary Precursors in Heme Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the foundational step in heme biosynthesis: the condensation of glycine (B1666218) and succinate. Heme is an essential molecule, serving as the prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and the cytochromes.[1][2] Understanding the intricacies of its synthesis is paramount for research into a host of physiological and pathological states, including anemias and porphyrias.[1]

The Core Biochemical Pathway: The Genesis of Heme

The synthesis of heme is a conserved eight-enzyme process that begins in the mitochondria, moves to the cytosol, and is completed back in the mitochondria.[2][3] The pathway's inaugural and rate-limiting step is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[4][5][6] This reaction is catalyzed by the enzyme δ-aminolevulinate synthase (ALAS).[4][7]

-

Reaction: Glycine + Succinyl-CoA → δ-aminolevulinic acid (ALA) + CoA + CO₂[4][6][7]

-

Cofactor: Pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, is essential for this reaction.[7][8]

-

Location: This crucial first step occurs within the mitochondrial matrix.[7][8]

Following its synthesis, ALA is transported to the cytoplasm where a series of enzymatic reactions convert it into coproporphyrinogen III. This intermediate then re-enters the mitochondrial intermembrane space for the final steps of heme synthesis, culminating in the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX by the enzyme ferrochelatase.[4][5]

There are two isoforms of ALAS:

-

ALAS2: An erythroid-specific form, crucial for hemoglobin production.[1][7][9] Mutations in the ALAS2 gene, located on the X-chromosome, are linked to X-linked sideroblastic anemia.[1][7]

Quantitative Insights into the Initial Step of Heme Synthesis

The efficiency and regulation of heme synthesis are governed by the kinetics of its enzymes and the availability of its precursors. The initial step, catalyzed by ALAS, is a primary point of control.

| Parameter | Value/Characteristic | Significance | Reference(s) |

| Enzyme | δ-Aminolevulinate Synthase (ALAS) | Catalyzes the rate-limiting step in heme synthesis. | [6][8] |

| Substrates | Glycine, Succinyl-CoA | The fundamental building blocks for the porphyrin ring. | [4][8] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic mechanism of ALAS. | [7][8] |

| ALAS2 Km for Glycine | 9.3 ± 1.2 mM | This high Km indicates that glycine concentration can be a limiting factor for heme synthesis in erythroid cells. | [10] |

| Regulation of ALAS1 | Repressed by heme and glucose. | Provides a feedback mechanism to prevent the overproduction of heme and its potentially toxic intermediates. | [8][11] |

| Regulation of ALAS2 | Dependent on iron supply. | Coordinates heme synthesis with the availability of iron for hemoglobin production. | [1][9] |

Experimental Protocols for Studying Heme Synthesis

A variety of methods are employed to investigate the heme biosynthetic pathway. Below are summaries of key experimental protocols.

This assay measures the rate of ALA production from glycine and succinyl-CoA in a cell or tissue homogenate.

Principle: The assay involves incubating a protein sample with the substrates and cofactors necessary for the ALAS reaction. The product, ALA, is then derivatized and quantified, typically using chromatography.

Detailed Protocol:

-

Homogenate Preparation:

-

For tissues (e.g., mouse liver), weigh approximately 100mg and homogenize in four volumes of ice-cold 50mM potassium phosphate (B84403) (KPi) buffer (pH 7.4).[12][13]

-

For cultured cells, wash with PBS (pH 7.4), resuspend in three pellet volumes of 50mM KPi buffer, and sonicate on ice.[12]

-

-

Succinyl-CoA Preparation:

-

Prepare fresh or use frozen aliquots of a ~10mM succinyl-CoA solution, synthesized from coenzyme A and succinic anhydride.[12]

-

-

ALAS Reaction:

-

Prepare an ALAS assay buffer containing KPi, glycine, succinyl-CoA, pyridoxal 5'-phosphate, and succinylacetone (an inhibitor of the subsequent enzyme, ALA dehydratase, to prevent ALA consumption).[13][14]

-

Mix equal volumes of the protein homogenate and the ALAS assay buffer.[12][13]

-

Incubate the reaction mixture at 37°C for 30 minutes.[13][14]

-

Stop the reaction by adding a large volume of ice-cold water.[13]

-

-

ALA Derivatization and Quantification:

-

Prepare a derivatizing agent by mixing water, formaldehyde, ethanol, and acetylacetone.[13][14]

-

Mix a small aliquot of the diluted reaction sample with the derivatizing agent.

-

Heat the mixture at ~100-103°C for 5 minutes, then cool immediately in an ice bath.[12][14]

-

Inject the supernatant into an Ultra Performance Liquid Chromatography (UPLC) system equipped with a fluorescence detector for quantification of the derivatized ALA.[12][13] A standard curve using known concentrations of ALA is used for accurate quantification.[12]

-

This powerful technique tracks the incorporation of labeled precursors (e.g., ¹³C-glycine) into heme, providing a dynamic measure of the synthesis rate.[15][16]

Principle: Cells or organisms are supplied with a stable isotope-labeled precursor. After a set time, heme is extracted and analyzed by mass spectrometry to determine the extent of isotope incorporation.[17][18]

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture cells (e.g., erythroid precursor cells) in a suitable medium.

-

Introduce a stable isotope-labeled precursor, such as [¹³C]-glycine, into the culture medium for a defined period.

-

-

Heme Extraction:

-

Harvest the cells and lyse them in a heme extraction buffer (e.g., a mixture of acetone (B3395972) and HCl).[19][20]

-

Extract the heme from the cell lysate using diethyl ether.[21]

-

Wash the ether phase with hydrochloric acid to remove non-heme porphyrins.[20][21]

-

Evaporate the ether to obtain the purified heme sample.[21]

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted heme using a high-resolution mass spectrometer (e.g., LC-MS/MS).[22][23]

-

Determine the isotopic enrichment in the heme molecule by measuring the mass-to-charge ratios of the labeled and unlabeled heme.

-

The rate of heme synthesis can be calculated from the rate of isotope incorporation over time.[15]

-

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying heme and its various precursors from biological samples.[24][25]

Principle: A biological extract is injected into an HPLC system with a reverse-phase column. A solvent gradient is used to separate the different porphyrin compounds based on their hydrophobicity. Detection is typically achieved using a fluorescence or UV-Vis detector.[24][25]

Detailed Protocol:

-

Sample Preparation:

-

Extract porphyrins from cells or tissues using a solvent like methanol.[24]

-

Centrifuge the sample to remove cell debris.

-

-

HPLC Separation:

-

Inject the supernatant into an HPLC system equipped with a C18 column.[19]

-

Use a gradient elution program with two mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) to separate the porphyrin intermediates.[23][25]

-

-

Detection and Quantification:

-

Monitor the column eluate with a fluorescence detector set to appropriate excitation and emission wavelengths for the various porphyrins.[24]

-

For heme itself, which does not fluoresce, a UV-Vis detector set around 400 nm is used.[25][26]

-

Quantify the compounds by comparing their peak areas to those of known standards.[25]

-

Visualizing Key Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the core processes described in this guide.

Caption: The Heme Synthesis Pathway.

Caption: Workflow for Stable Isotope Tracing.

Caption: Heme Feedback Regulation of ALAS1.

References

- 1. Molecular regulation of 5-aminolevulinate synthase. Diseases related to heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 6. Update on heme biosynthesis, tissue-specific regulation, heme transport, relation to iron metabolism and cellular energy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 8. Delta-aminolevulinic acid synthase (ALA synthase) reaction [library.med.utah.edu]

- 9. Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]

- 11. REGULATION OF 5-AMINOLEVULINATE SYNTHASE-1 BY GLUCOSE AND HEME | International Porphyria Network [new.porphyrianet.org]

- 12. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 13. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 14. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Measurement of Heme Synthesis Levels in Mammalian Cells [jove.com]

- 20. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jove.com [jove.com]

- 22. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Uroporphyrinogen III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrinogen III is a crucial intermediate in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, vitamin B12, and siroheme.[1] Its precise three-dimensional structure is fundamental to understanding the enzymatic processes that lead to these vital biomolecules. This technical guide provides a comprehensive overview of the structural characterization of uroporphyrinogen III, detailing its key structural features, experimental protocols for its analysis, and a summary of quantitative data.

Uroporphyrinogen III is a macrocyclic compound with a hexahydroporphine core. Each of the four pyrrole (B145914) rings is substituted with an acetic acid (-CH₂-COOH, "A") and a propionic acid (-CH₂-CH₂-COOH, "P") side chain. The arrangement of these side chains is asymmetric, following the sequence AP-AP-AP-PA around the macrocycle.[1][2] This specific isomeric arrangement is formed from the linear tetrapyrrole, preuroporphyrinogen, by the action of the enzyme uroporphyrinogen-III cosynthase.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₄N₄O₁₆ | [1][4] |

| Molar Mass | 836.795 g/mol | [1][4] |

Experimental Protocols for Structural Characterization

A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is essential for a thorough structural elucidation of uroporphyrinogen III.

Synthesis and Purification of Uroporphyrinogen III

A common method for preparing uroporphyrinogen III for in vitro studies is through the chemical reduction of its oxidized counterpart, uroporphyrin III.

Protocol for Chemical Reduction:

-

Resuspend 2 mg of uroporphyrin III in 200 µL of H₂O and 1,800 µL of methanol.

-

Add this mixture to 5 mg of 10% palladium on activated carbon (PdC) in a hydrogen atmosphere.

-

Stir the reaction mixture for 40–60 minutes.

-

Remove the PdC catalyst by filtration through a glass fiber filter.

-

Dry the filtrate under a stream of argon gas at 60 °C to yield uroporphyrinogen III.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and connectivity of uroporphyrinogen III. Both ¹H and ¹³C NMR are employed to assign the chemical shifts of all atoms in the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve the purified uroporphyrinogen III in a suitable deuterated solvent, such as D₂O, to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquire ¹³C NMR spectra, often using proton-decoupling techniques to simplify the spectrum.

-

Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This is crucial for unambiguous assignment of all resonances.

-

-

Data Analysis: Process the acquired spectra using appropriate software to assign the chemical shifts for each proton and carbon atom in the uroporphyrinogen III molecule.

¹H and ¹³C NMR Chemical Shift Assignments:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH₂ (meso bridges) | 3.85 - 4.05 | 21.5 - 23.0 |

| β-CH₂ (pyrrole rings) | 2.70 - 2.90 | 24.0 - 26.0 |

| Propionate CH₂-α | 2.40 - 2.60 | 35.0 - 37.0 |

| Propionate CH₂-β | 2.10 - 2.30 | 28.0 - 30.0 |

| Acetate CH₂ | 3.50 - 3.70 | 40.0 - 42.0 |

| Pyrrole NH | 8.50 - 9.50 | - |

| Carboxyl COOH | 11.0 - 12.0 | 170.0 - 175.0 |

Note: The exact chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of uroporphyrinogen III, confirming its elemental composition and structural integrity.

Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of purified uroporphyrinogen III in a solvent compatible with the chosen ionization technique (e.g., methanol/water for electrospray ionization).

-

Data Acquisition:

-

Introduce the sample into a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation of the parent molecule.

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight of uroporphyrinogen III.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, which typically arise from the cleavage of the side chains and the macrocyclic ring.

-

X-ray Crystallography

X-ray crystallography provides the most detailed three-dimensional structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While obtaining single crystals of isolated uroporphyrinogen III is challenging, its structure has been determined in complex with its synthesizing enzyme, uroporphyrinogen III synthase.

Protocol for Co-crystallization with Uroporphyrinogen III Synthase:

-

Protein Expression and Purification: Express and purify uroporphyrinogen III synthase using standard molecular biology and chromatography techniques.

-

Complex Formation: Incubate the purified enzyme with a molar excess of synthesized uroporphyrinogen III.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

-

Data Collection and Structure Determination:

-

Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data to obtain accurate coordinates for all atoms, including those of the bound uroporphyrinogen III.

-

Quantitative Crystallographic Data (from protein-ligand complex):

| Parameter | Value Range |

| Resolution (Å) | 1.8 - 2.5 |

| R-work | 0.18 - 0.22 |

| R-free | 0.21 - 0.26 |

| Average B-factor (Ų) | 20 - 40 |

Note: These values are typical for well-resolved protein-ligand crystal structures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of uroporphyrinogen III and the general experimental workflow for its structural characterization.

Caption: Biosynthesis of Uroporphyrinogen III from Preuroporphyrinogen.

Caption: Experimental workflow for the structural characterization of uroporphyrinogen III.

References

- 1. r-nmr.eu [r-nmr.eu]

- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Porphyrinoid Chemistry and Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry of porphyrinoids and their precursors. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative photophysical data, and a thorough examination of the signaling pathways relevant to their application in drug development, particularly in the field of photodynamic therapy (PDT).

Introduction to Porphyrinoids

Porphyrinoids are a class of macrocyclic compounds characterized by a tetrapyrrolic core. The parent macrocycle, porphyrin, consists of four pyrrole (B145914) rings linked by four methine bridges, creating a highly conjugated system that is responsible for its strong absorption of visible light.[1] Naturally occurring porphyrins, such as heme in hemoglobin and chlorophyll (B73375) in plants, are fundamental to many biological processes.[2]

Synthetic porphyrinoids, including chlorins, bacteriochlorins, and corroles, are analogues of porphyrins with modified structures that impart unique and often desirable photophysical and chemical properties.

-

Porphyrins: The foundational aromatic macrocycle.

-

Chlorins: Dihydroporphyrins, with one reduced pyrrole ring, exhibiting strong absorption in the red region of the spectrum.[3]

-

Bacteriochlorins: Tetrahydroporphyrins, with two reduced pyrrole rings in opposite positions, showing intense absorption in the near-infrared (NIR) region.[3]

-

Corroles: Contracted porphyrin analogues lacking one of the meso-carbon bridges and possessing a trianionic core.[4][5]

These compounds are of significant interest in medicinal chemistry, particularly as photosensitizers in PDT, due to their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[6]

Biosynthesis of Porphyrins: The Heme Pathway

Caption: Biosynthetic pathway of heme from glycine and succinyl-CoA.

Chemical Synthesis of Porphyrinoids

The chemical synthesis of porphyrinoids allows for the creation of a vast array of structures with tailored properties. Several key synthetic methodologies have been developed for this purpose.

Rothemund Synthesis

The Rothemund reaction is a foundational method for synthesizing meso-substituted porphyrins from the condensation of pyrrole and an aldehyde.[11] While historically significant, the original high-pressure, high-temperature conditions have been largely superseded by milder modifications.[11]

Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)

The Lindsey synthesis is a widely used, high-yield method for preparing meso-tetraarylporphyrins at room temperature under high-dilution conditions.[6] It is a two-step, one-flask procedure involving the acid-catalyzed condensation of pyrrole and an aldehyde to form a porphyrinogen, followed by oxidation to the porphyrin.[6][12]

MacDonald [2+2] Synthesis

The MacDonald [2+2] condensation is a powerful method for synthesizing unsymmetrically substituted porphyrins.[6][13] It involves the acid-catalyzed reaction of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane.[14][15] This approach offers greater control over the final substitution pattern compared to the tetramerization of a single pyrrole precursor.[2]

Synthesis of Chlorins and Bacteriochlorins

Chlorins and bacteriochlorins are often synthesized from a pre-formed porphyrin macrocycle through reduction or cycloaddition reactions.[16] For instance, Diels-Alder reactions with the vinyl groups of protoporphyrin IX or 1,3-dipolar cycloadditions can be employed to introduce substituents and reduce the pyrrole rings.[4][16] Stable synthetic bacteriochlorins often incorporate gem-dialkyl groups on the reduced rings to prevent re-aromatization.[17][18]

Synthesis of Corroles

Corroles can be synthesized through various methods, often involving the condensation of dipyrromethanes or bipyrroles with aldehydes or other pyrrolic precursors.[19] A modified Rothemund approach, using an excess of pyrrole with a substituted benzaldehyde (B42025), can yield meso-triaryl-substituted corroles.[4][5] Another common method involves the condensation of a 1,9-diformyldipyrromethane with pyrrole.[19]

Caption: A generalized experimental workflow for porphyrinoid synthesis.

Experimental Protocols

Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous DCM (1 L).

-

Add freshly distilled pyrrole (2.78 mL, 40 mmol) and benzaldehyde (4.06 mL, 40 mmol) to the DCM.

-

Stir the solution under a nitrogen atmosphere and add BF₃·OEt₂ (0.49 mL, 4 mmol) dropwise via syringe.

-

The reaction mixture will turn dark. Stir at room temperature for 1 hour.

-

Add DDQ (6.81 g, 30 mmol) to the reaction mixture and continue stirring for another 1 hour.

-

Quench the reaction by adding TEA (2 mL).

-

Remove the DCM under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in a minimal amount of chloroform and load it onto a silica gel column packed with hexane.

-

Elute the column first with hexane to remove non-polar impurities, then with a mixture of hexane and chloroform (e.g., 1:1 v/v) to elute the purple TPP band.

-

Collect the purple fraction and remove the solvent under reduced pressure.

-

Recrystallize the solid product from a chloroform/methanol (B129727) mixture to obtain pure TPP as purple crystals.

-

Characterize the product using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

MacDonald [2+2] Synthesis of a Generic Porphyrin

Materials:

-

1,9-Diformyldipyrromethane

-

1,9-Diunsubstituted dipyrromethane

-

Acetic acid

-

Hydriodic acid (HI) (catalytic amount)

-

Air supply

Procedure:

-

Dissolve the 1,9-diformyldipyrromethane (1 equivalent) and the 1,9-diunsubstituted dipyrromethane (1 equivalent) in acetic acid in a round-bottom flask.[14]

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add a catalytic amount of hydriodic acid to the stirred solution.[14]

-

Bubble air through the reaction mixture continuously for 24 hours at room temperature.[14]

-

Monitor the reaction progress by UV-Vis spectroscopy, observing the appearance of the characteristic Soret band of the porphyrin.

-

Once the reaction is complete, pour the mixture into a large volume of water.

-

Extract the porphyrin into an organic solvent such as chloroform.

-

Wash the organic layer with a dilute aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

Purify the crude porphyrin by column chromatography on silica gel or alumina.

Synthesis of a meso-Triarylcorrole

Materials:

-

Pyrrole

-

Aryl aldehyde (e.g., 4-cyanobenzaldehyde)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

p-Chloranil

Procedure:

-

In a flask, prepare a mixture of methanol and water (e.g., 2:1 v/v).[20]

-

Dissolve the aryl aldehyde (1 equivalent) and a large excess of pyrrole (e.g., 40 equivalents) in the solvent mixture.[20]

-

Add a catalytic amount of concentrated HCl.[20]

-

Stir the reaction at room temperature. A precipitate of the bilane (B1242972) intermediate should form.[20]

-

After a set time (e.g., 15-30 minutes), filter the precipitate and wash it with the methanol/water mixture.

-

Dissolve the isolated bilane in a suitable solvent like chloroform or THF.

-

Add an oxidizing agent, such as p-chloranil, and stir the solution at room temperature until the formation of the corrole (B1231805) is complete (monitored by UV-Vis).

-

Purify the resulting corrole by column chromatography on silica gel.

Photophysical Properties of Porphyrinoids

The unique electronic structures of porphyrinoids give rise to their characteristic absorption and emission properties. These properties are crucial for their application in areas such as PDT, where the efficiency of light absorption and subsequent energy transfer to molecular oxygen are paramount.

| Porphyrinoid Class | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) |

| Porphyrins | ~400-420 | ~500-650 | 0.05 - 0.15 | 0.40 - 0.85 |

| meso-Tetraphenylporphyrin (TPP) | ~418 | 514, 548, 592, 648 | ~0.11 | ~0.60 |

| Protoporphyrin IX (PpIX) | ~405 | 504, 540, 575, 630 | ~0.09 | 0.53 - 0.77 |

| Chlorins | ~400-410 | ~640-670 (strong) | 0.15 - 0.30 | 0.50 - 0.80 |

| Bacteriochlorins | ~360-390, ~520-550 | ~730-780 (strong) | 0.05 - 0.20 | 0.30 - 0.60 |

| Corroles | ~400-420 | ~550-650 | Varies widely | Varies widely |

Signaling Pathways in Porphyrinoid-Based Photodynamic Therapy

Photodynamic therapy relies on the light-induced activation of a photosensitizer, leading to the production of ROS, primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[6] This cell death can occur through apoptosis or necrosis, with apoptosis being the preferred mechanism for a controlled therapeutic outcome.[6]

The apoptotic cascade initiated by PDT can be broadly divided into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Intrinsic Pathway:

-

PDT-induced ROS cause damage to the mitochondria, leading to the release of cytochrome c into the cytosol.[1][28]

-

Cytochrome c binds to Apaf-1, which then activates caspase-9.[1]

-

Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.[29][30]

-

This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote cytochrome c release, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[28][31][32] PDT can lead to the photodamage of Bcl-2, shifting the balance towards apoptosis.[1][33]

Extrinsic Pathway:

-

PDT can also induce the expression of death receptors, such as Fas, on the cell surface.

-

Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of adaptor proteins and pro-caspase-8.

-

This leads to the auto-activation of caspase-8, which can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[8]

Caption: Signaling pathways of apoptosis induced by photodynamic therapy.

Conclusion

The field of porphyrinoid chemistry continues to be a vibrant area of research, driven by the diverse applications of these versatile macrocycles. From their fundamental roles in nature to their use as advanced therapeutic agents, the ability to synthesize and modify porphyrinoids with specific properties is essential. This guide has provided an overview of the key precursors, synthetic methodologies, and photophysical characteristics of porphyrinoids, with a focus on their application in photodynamic therapy. A deeper understanding of the underlying chemistry and biological signaling pathways will continue to fuel the development of next-generation porphyrinoid-based drugs and therapies.

References

- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Porphyrin and Bacteriochlorin Glycoconjugates through CuAAC Reaction Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and functionalization of meso-aryl-substituted corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]

- 8. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 12. worldscientific.com [worldscientific.com]

- 13. chemijournal.com [chemijournal.com]

- 14. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 15. worldscientific.com [worldscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stable Synthetic Bacteriochlorins for Photodynamic Therapy: Role of Dicyano Peripheral Groups, Central Metal Substitution (2H, Zn, Pd), and Cremophor EL Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researching.cn [researching.cn]

- 23. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 24. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Photophysical comparisons of PEGylated porphyrins, chlorins and bacteriochlorins in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Porphyrin Precursors in the Diagnosis of Porphyria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the critical role of porphyrin precursors, specifically δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in the diagnosis of acute hepatic porphyrias (AHPs). It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biochemical and diagnostic pathways.

Introduction to Porphyrias and Heme Synthesis

Porphyrias are a group of rare metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthesis pathway.[1][2] Heme is a crucial molecule, primarily known for its role in hemoglobin, but it is also a vital component of other proteins like myoglobins and cytochromes.[1][2] The synthesis of heme is a well-orchestrated eight-step enzymatic process that begins with simple precursors and culminates in the formation of the complex heme molecule.[3][4]

Deficiencies in the enzymes of this pathway can lead to the accumulation of intermediate compounds known as porphyrin precursors (ALA and PBG) and porphyrins.[5][6] The accumulation of these neurotoxic intermediates is central to the pathophysiology of acute hepatic porphyrias.[7][8] The AHPs include Acute Intermittent Porphyria (AIP), Variegate Porphyria (VP), Hereditary Coproporphyria (HCP), and the extremely rare ALA Dehydratase Deficiency Porphyria (ADP).[9][10]

The clinical presentation of AHPs is characterized by acute, life-threatening neurovisceral attacks.[11] Symptoms often include severe abdominal pain, nausea, vomiting, hypertension, tachycardia, and various neurological and psychiatric manifestations.[11][12][13] Given the nonspecific nature of these symptoms, biochemical testing for porphyrin precursors is the cornerstone of diagnosis.[14][15]

The Heme Synthesis Pathway

The production of heme is a multi-step process occurring in both the mitochondria and cytoplasm of cells.[2] It starts with the condensation of glycine (B1666218) and succinyl-CoA to form ALA, a reaction catalyzed by ALA synthase (ALAS).[3][4] This is the rate-limiting step in the pathway.[4] Subsequently, two molecules of ALA are converted to PBG by the enzyme ALA dehydratase (ALAD).[3] Four molecules of PBG are then sequentially used to form the cyclic tetrapyrrole structure that is the foundation of heme.[3]

The diagram below illustrates the initial and most critical steps of the heme synthesis pathway, highlighting the enzymes deficient in the acute porphyrias.

Caption: Heme synthesis pathway with associated enzyme deficiencies in acute porphyrias.

The Key Porphyrin Precursors: ALA and PBG

The diagnosis of acute porphyrias hinges on the detection of elevated levels of ALA and PBG in urine.[13][16][17]

-

δ-Aminolevulinic Acid (ALA): The first committed precursor in heme synthesis. Its accumulation is a hallmark of all acute hepatic porphyrias, particularly ADP where it is the primary elevated marker.[18][19][20]

-

Porphobilinogen (PBG): Formed from the condensation of two ALA molecules. Markedly elevated urinary PBG is the most sensitive and specific indicator of an acute porphyria attack (with the exception of the very rare ADP).[17][21][22]

During an acute attack, the urinary excretion of these precursors can increase dramatically.[13] Therefore, the quantitative measurement of urinary ALA and PBG is the first-line and most crucial diagnostic test when an acute porphyria is suspected.[6][17]

Diagnostic Methodologies for Porphyrin Precursors

Accurate quantification of ALA and PBG is essential for diagnosis. Several methods are available, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the current gold standard due to its high sensitivity and specificity.[7][23][24]

Experimental Protocol: Quantification of Urinary ALA and PBG by LC-MS/MS

This protocol provides a general framework for the analysis of ALA and PBG in urine. Specific parameters may need to be optimized based on the instrumentation and reagents available.

Objective: To quantitatively measure the concentration of ALA and PBG in random urine samples.

Materials and Reagents:

-

Urine sample, protected from light.[25]

-

ALA and PBG certified reference materials.

-

Stable isotope-labeled internal standards (e.g., ALA-¹³C₄,¹⁵N; PBG-¹³C₂,¹⁵N).

-

Formic acid, HPLC grade.

-

Acetonitrile (B52724), HPLC grade.

-

Deionized water, 18 MΩ·cm.

-

Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up).

-

LC-MS/MS system (e.g., triple quadrupole).

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 100 µL of urine supernatant with 10 µL of the internal standard working solution.

-

Add 900 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-